molecular formula C23H23N3O2S2 B2776651 N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-81-1

N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2776651
CAS RN: 877653-81-1
M. Wt: 437.58
InChI Key: JTYOZULXVDTLSP-UHFFFAOYSA-N
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Description

N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis Applications

The compound serves as a versatile precursor for synthesizing a wide range of heterocyclic compounds. Thioureido-acetamides, for example, are valuable starting materials for heterocyclic syntheses through one-pot cascade reactions. These reactions lead to the efficient formation of heterocycles like 2-iminothiazoles, thioparabanic acids, and functionalized thiohydantoins, demonstrating excellent atom economy and potential for generating compounds with varied biological activities (Schmeyers & Kaupp, 2002).

Crystal Structure Analysis

Crystal structure analyses of derivatives of the compound reveal interesting conformational details. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and its analogs show folded conformations around the methylene C atom of the thioacetamide bridge. These structures are stabilized by intramolecular hydrogen bonding, providing insights into the molecular arrangement that could influence the reactivity and interaction with biological targets (Subasri et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Several studies have focused on the synthesis of novel heterocyclic compounds derived from thieno[3,2-d]pyrimidine scaffolds, demonstrating significant antimicrobial and anti-inflammatory activities. These activities suggest potential applications in the development of new therapeutic agents. For example, derivatives have been evaluated for their antibacterial and antifungal activities, showing promise as candidates for further drug development (Nunna et al., 2014).

Dual Inhibitor Synthesis

The compound's framework has been utilized in the synthesis of dual inhibitors targeting enzymes like thymidylate synthase and dihydrofolate reductase. These inhibitors have shown potent activity, highlighting the compound's utility in the design of antitumor and antimicrobial agents with a dual mechanism of action. The structural versatility of thieno[3,2-d]pyrimidine derivatives enables the exploration of novel therapeutic agents with enhanced efficacy and selectivity (Gangjee et al., 2008).

properties

IUPAC Name

N-benzyl-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-15-10-16(2)12-18(11-15)26-22(28)21-19(8-9-29-21)25-23(26)30-14-20(27)24-13-17-6-4-3-5-7-17/h3-7,10-12H,8-9,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYOZULXVDTLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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